Faeriefungin A
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Overview
Description
Faeriefungin A is a natural product that has been isolated from the fruiting bodies of the mushroom Faerie (Fomitiporia punctata). It is a type of sesquiterpene lactone that has been found to possess potent biological activities. In recent years, Faeriefungin A has gained significant attention from the scientific community due to its potential therapeutic applications.
Scientific Research Applications
Broad-Spectrum Antibiotic Properties
Faeriefungin A has been identified as a polyol polyene macrolide lactone antibiotic with broad-spectrum antimicrobial and insecticidal activity. Extracted from Streptomyces griseus var. autotrophicus, it exhibits effectiveness against a variety of microorganisms, including Aspergillus, Fusarium, Microsporum, Trichophyton, and Alternaria spp. Additionally, it shows activity against selected Gram-negative strains of Neisseria gonorrhoeae (Nair et al., 1989).
Activity Against Bacteria and Fungi
Faeriefungin A demonstrates bactericidal activity against gram-positive bacteria and some fastidious gram-negative species, including Neisseria gonorrhoeae and Haemophilus influenzae. Its unique property of being effective against bacteria distinguishes it from other fungicidal antibiotics like nystatin and amphotericin B, which show no bacterial activity. The study of its mode of action against bacteria and fungi is ongoing (Mulks et al., 1990).
Application in Plant Pathogen Control
Faeriefungin A has been tested for its effectiveness in controlling summer patch disease in annual bluegrass (Poa annua L.), caused by Magnaporthe poae. Field trials indicated that Faeriefungin A could be an alternative for chemically controlling this plant disease (Melvin et al., 1993).
properties
CAS RN |
123166-67-6 |
---|---|
Product Name |
Faeriefungin A |
Molecular Formula |
C36H58O10 |
Molecular Weight |
650.8 g/mol |
IUPAC Name |
(3E,5E,7E,9E,11E,29E)-14,16,18,20,22,24,26,28-octahydroxy-15,31-dimethyl-32-propan-2-yl-1-oxacyclodotriaconta-3,5,7,9,11,29-hexaen-2-one |
InChI |
InChI=1S/C36H58O10/c1-24(2)36-25(3)16-17-27(37)18-28(38)19-29(39)20-30(40)21-31(41)22-32(42)23-34(44)26(4)33(43)14-12-10-8-6-5-7-9-11-13-15-35(45)46-36/h5-13,15-17,24-34,36-44H,14,18-23H2,1-4H3/b7-5+,8-6+,11-9+,12-10+,15-13+,17-16+ |
InChI Key |
GBVIQYQFMPWELT-VNYSJGGHSA-N |
Isomeric SMILES |
CC1/C=C/C(CC(CC(CC(CC(CC(CC(C(C(C/C=C/C=C/C=C/C=C/C=C/C(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |
SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C=CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O |
Other CAS RN |
38328-44-8 |
synonyms |
faeriefungin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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